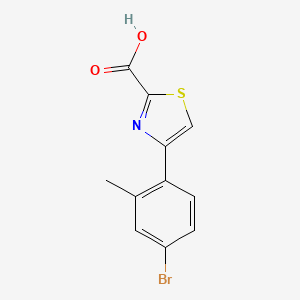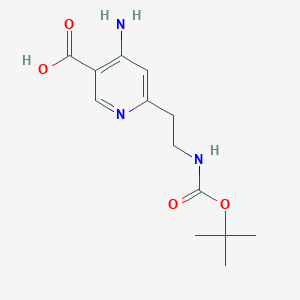
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 4-position and a tert-butoxycarbonyl-protected aminoethyl group at the 6-position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then subjected to further reactions to introduce the aminoethyl group at the 6-position of the nicotinic acid ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group.
科学的研究の応用
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and function .
類似化合物との比較
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Similar in structure but with a benzoic acid core instead of nicotinic acid.
6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)nicotinic acid: A closely related compound with a similar Boc-protected aminoethyl group.
Uniqueness
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
4-amino-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-8-6-10(14)9(7-16-8)11(17)18/h6-7H,4-5H2,1-3H3,(H2,14,16)(H,15,19)(H,17,18) |
InChIキー |
RCSJINVVWMFUSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=N1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



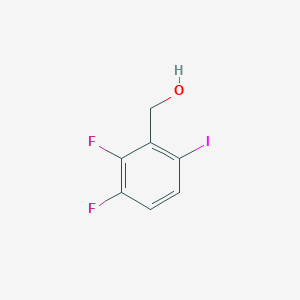

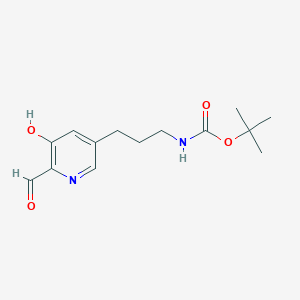
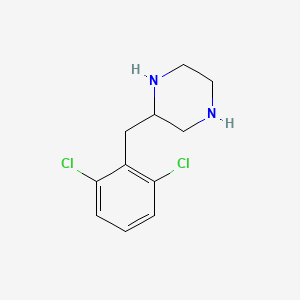
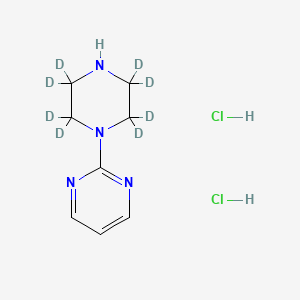

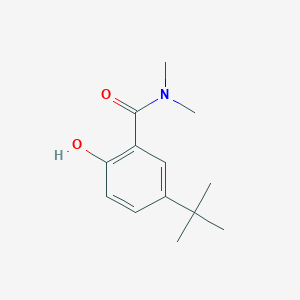
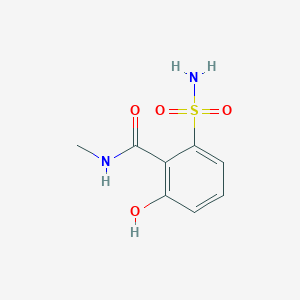
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

